molecular formula C6H4BrNS B1269735 2-(5-Bromothiophen-2-yl)acetonitrile CAS No. 71637-37-1

2-(5-Bromothiophen-2-yl)acetonitrile

Cat. No. B1269735
CAS RN: 71637-37-1
M. Wt: 202.07 g/mol
InChI Key: ZFTILCZVZSZDLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile and related derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. Rizwan et al. (2021) elaborated on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling, showcasing the versatility of bromothiophene compounds in organic synthesis (Rizwan et al., 2021). Additionally, Guo Hai (2008) described a method for synthesizing 3-bromothiophene from thiophene through bromination, indicating a foundational approach for bromothiophene derivatives synthesis (Guo Hai, 2008).

Molecular Structure Analysis

The molecular structure of bromothiophene derivatives has been analyzed through Density Functional Theory (DFT) and X-ray diffraction. For example, Rizwan et al. (2021) conducted DFT investigations to determine the structural characteristics and reactivity descriptors of synthesized bromothiophen-2-yl derivatives (Rizwan et al., 2021). Such analyses are crucial for understanding the electronic properties and reactivity of these compounds.

Chemical Reactions and Properties

Bromothiophene derivatives participate in a variety of chemical reactions, including Suzuki cross-coupling and ring transformation reactions. Kalogirou et al. (2014) discussed the ring transformation of certain acetonitrile derivatives to isothiazole-carbonitriles, highlighting the chemical versatility of these compounds (Kalogirou et al., 2014).

Scientific Research Applications

Photobehaviour Studies

The fluorescence emission and photoreactivity of compounds including 2-(5-Bromothiophen-2-yl)acetonitrile derivatives have been investigated, demonstrating their potential in photophysical applications. These compounds show high quantum yields in trans → cis photoisomerization, particularly the thiophen derivatives, which makes them relevant in studies of photoinduced chemical processes (Marri et al., 2006).

Grignard Reaction in Synthesis

In organic synthesis, this compound plays a role as a starting material. For instance, its derivatives have been used in Grignard reactions to prepare drug intermediates, demonstrating its applicability in the synthesis of complex organic compounds (Min, 2015).

Surface Enhanced Raman Spectroscopy (SERS)

Studies involving SERS of molecules such as 2- and 3-Bromothiophene in silver sol, closely related to this compound, suggest applications in analytical chemistry. This research provides insights into the adsorption mechanisms and the electronic interaction of these molecules on metal surfaces, which is crucial for applications in chemical sensing and analysis (Mukherjee & Misra, 1997).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTILCZVZSZDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355992
Record name 2-(5-bromothiophen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71637-37-1
Record name 2-(5-bromothiophen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(thiophen-2-yl)acetonitrile (1.23 g, 10 mmol, 1.0 eq) in DMF (10 mL), NBS (1.96 g, 11 mmol, 1.1 eq) was added. The mixture was stirred at room temperature for 2 h. Water was added to the reaction mixture. After extraction with EtOAc (3×), the organic layers were washed with water, brine, dried (Na2SO4) and filtered. The filtrate was concentrated and the resulting residue was purified by silica gel chromatography (petroleum/EtOAc from 100:1 to 10:1) to affords 2-(5-bromothiophen-2-yl)acetonitrile (738 mg, 60%). LC-MS (m/z)=202 [M+H]+
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is notable about the crystal structure of 2-(5-Bromothiophen-2-yl)acetonitrile?

A: While previously reported as a liquid, research has revealed that this compound actually forms a crystalline structure. This structure is characterized by short centrosymmetric Type I Br⋯Br halogen interactions. [] These interactions occur between bromine atoms on adjacent molecules within the crystal lattice.

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